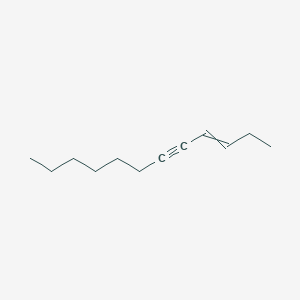
Dodec-3-en-5-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodec-3-en-5-yne is an organic compound characterized by the presence of both a double bond and a triple bond within its carbon chain. This compound belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The structure of this compound can be represented as CH₃(CH₂)₆CH=CHC≡CH, indicating a twelve-carbon chain with a double bond at the third position and a triple bond at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodec-3-en-5-yne typically involves the use of alkyne and alkene precursors. One common method is the coupling of an alkyne with an alkene using a palladium-catalyzed cross-coupling reaction. This reaction requires a palladium catalyst, a base, and a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using similar catalytic systems. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of catalysts, solvents, and reaction conditions is critical to achieving efficient and cost-effective synthesis.
Chemical Reactions Analysis
Types of Reactions
Dodec-3-en-5-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or ozone (O₃) to form carboxylic acids or ketones.
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon (Pd/C) can reduce the triple bond to a double bond or a single bond, depending on the reaction conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the carbon chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Halogenated compounds, amines, ethers
Scientific Research Applications
Dodec-3-en-5-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of dodec-3-en-5-yne involves its interaction with molecular targets such as enzymes and receptors. The compound’s double and triple bonds allow it to participate in various chemical reactions, altering the structure and function of biological molecules. These interactions can modulate cellular pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
Dodec-3-en-1-yne: Similar structure but with the triple bond at the first position.
Dodec-5-en-1-yne: Similar structure but with the double bond at the fifth position.
Dodec-3,5-diyne: Contains two triple bonds at the third and fifth positions.
Uniqueness
Dodec-3-en-5-yne is unique due to the specific positioning of its double and triple bonds, which confer distinct chemical reactivity and biological activity. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
79159-60-7 |
|---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
dodec-3-en-5-yne |
InChI |
InChI=1S/C12H20/c1-3-5-7-9-11-12-10-8-6-4-2/h5,7H,3-4,6,8,10,12H2,1-2H3 |
InChI Key |
ZBXNQRFLQNDVCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















